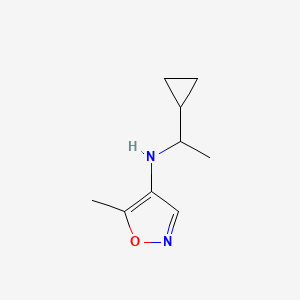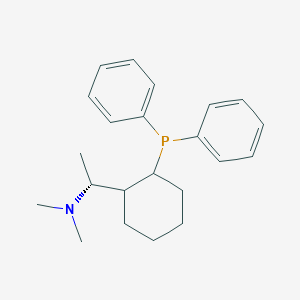
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine is a complex organic compound that features a phosphine group attached to a cyclohexyl ring, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or via cycloaddition reactions.
Attachment of the Diphenylphosphino Group: This step involves the reaction of cyclohexyl derivatives with diphenylphosphine under controlled conditions, often using a catalyst.
Formation of the Ethanamine Moiety: The ethanamine group is introduced through alkylation reactions, where dimethylamine is reacted with an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and the use of catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the cyclohexyl ring or the ethanamine moiety, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Reduced Cyclohexyl Derivatives: Resulting from reduction reactions.
Substituted Phosphine Compounds: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology
Medicine
Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which (1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphine group can coordinate with metal centers, influencing catalytic activity, while the ethanamine moiety can interact with biological targets, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Cyclohexylamine: A simpler amine with applications in organic synthesis.
Dimethylphosphine: Another phosphine compound with different reactivity.
Uniqueness
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine is unique due to its combination of a phosphine group with a cyclohexyl ring and an ethanamine moiety, providing distinct chemical and physical properties that are not found in simpler analogs.
Propriétés
Formule moléculaire |
C22H30NP |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
(1R)-1-(2-diphenylphosphanylcyclohexyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H30NP/c1-18(23(2)3)21-16-10-11-17-22(21)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,18,21-22H,10-11,16-17H2,1-3H3/t18-,21?,22?/m1/s1 |
Clé InChI |
ADZBXEBMMOYFFB-OSFYOIPJSA-N |
SMILES isomérique |
C[C@H](C1CCCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
SMILES canonique |
CC(C1CCCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)
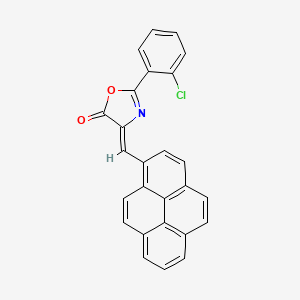
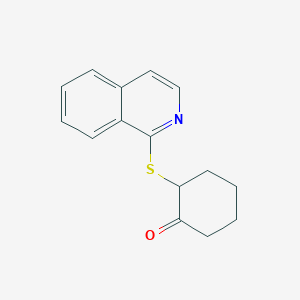
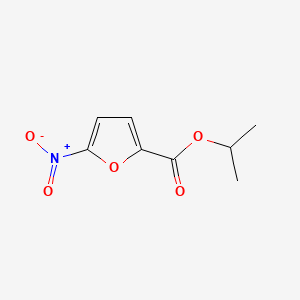
![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)
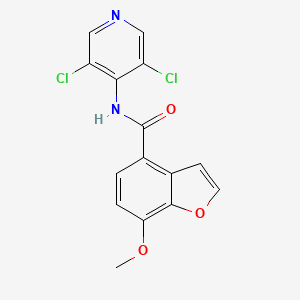
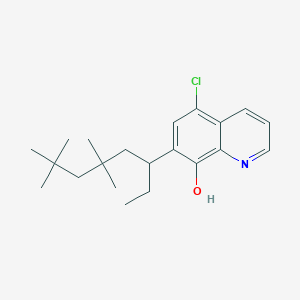

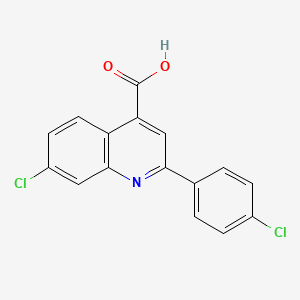
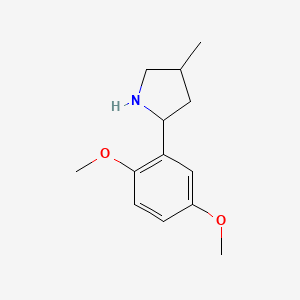
![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
![2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12893847.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile](/img/structure/B12893848.png)
